molecular formula C22H24O3 B3988147 4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No. B3988147
M. Wt: 336.4 g/mol
InChI Key: VWVOHZWGNNWVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as BMPEA, is a synthetic compound that belongs to the class of amphetamine-like stimulants. BMPEA has gained attention in recent years due to its potential use as a performance-enhancing drug and its presence in some dietary supplements.

Mechanism of Action

4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and enhances cognitive performance. However, the long-term effects of this compound on human health are not well understood.

Advantages and Limitations for Lab Experiments

4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is a relatively simple compound to synthesize and can be used as a tool compound in pharmacological studies. However, its potential use as a performance-enhancing drug has raised ethical concerns, and its safety and legality are still under debate.

Future Directions

Future research on 4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one should focus on its safety and efficacy as a performance-enhancing drug. Studies should also investigate the long-term effects of this compound on human health and its potential for abuse. Additionally, further research is needed to understand the pharmacological properties of this compound and its potential use in treating neurological disorders such as ADHD and narcolepsy.

Scientific Research Applications

4-butyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one has been studied for its potential use as a performance-enhancing drug due to its structural similarity to amphetamines. However, its use in dietary supplements has raised concerns about its safety and legality. As a result, there has been a growing interest in studying the pharmacological properties of this compound.

properties

IUPAC Name

4-butyl-8-methyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-4-5-9-18-14-21(23)25-22-15(2)20(13-12-19(18)22)24-16(3)17-10-7-6-8-11-17/h6-8,10-14,16H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVOHZWGNNWVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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